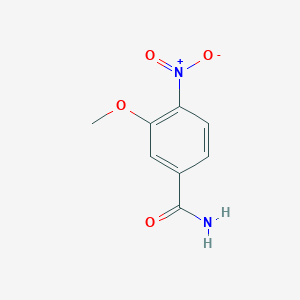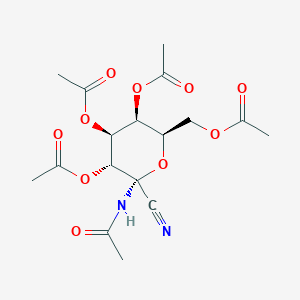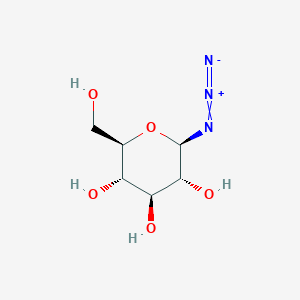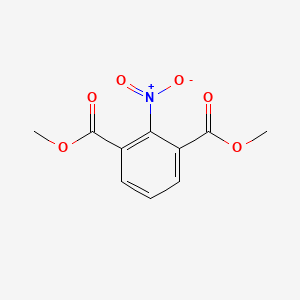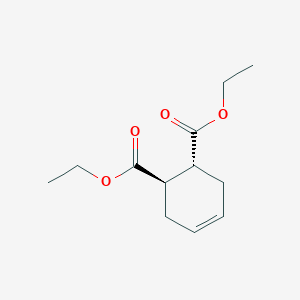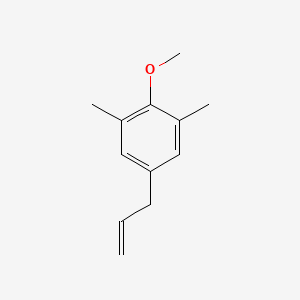
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
Vue d'ensemble
Description
“3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene” is a complex organic compound. It contains a propene group attached to a phenyl ring, which is further substituted with methyl and methoxy groups. The presence of these functional groups suggests that this compound may exhibit interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the methyl and methoxy substituents, and the attachment of the propene group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. The methyl groups would add bulkiness to the molecule, while the methoxy group would introduce polarity. The propene group would add unsaturation to the molecule, which could be relevant in certain chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The phenyl ring is generally stable but can participate in electrophilic aromatic substitution reactions. The methyl groups are not very reactive, but they can influence the reactivity of the phenyl ring by donating electron density. The methoxy group is also an electron-donating group and can participate in nucleophilic substitution reactions. The propene group can undergo addition reactions due to the presence of the carbon-carbon double bond.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents, while the methyl groups could enhance solubility in nonpolar solvents. The propene group could lower the compound’s boiling point and melting point compared to a fully saturated alkane.Applications De Recherche Scientifique
Synthesis of Fine Chemicals
- Application Summary : This Grignard reagent can be employed in the synthesis of various fine chemicals, such as dyes, pigments, and agricultural products.
- Methods of Application : The unique properties of the introduced mesitylene group can be leveraged in the synthesis process.
- Results or Outcomes : The resulting fine chemicals can have diverse applications in various industries.
Design and Synthesis of Organic Materials
- Application Summary : The controlled introduction of the 3,5-dimethyl-4-methoxyphenyl moiety can be valuable in the design and synthesis of novel organic materials with specific functionalities.
- Methods of Application : This involves the synthesis of materials with photoactive or conductive properties.
- Results or Outcomes : The resulting materials can have applications in various fields, such as electronics and photonics.
Ligand for Cross-Coupling Reactions
- Application Summary : Tris(4-methoxy-3,5-dimethylphenyl)phosphine, a compound similar to the one you mentioned, is used as a ligand in various cross-coupling reactions .
- Methods of Application : This compound can be used in Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
- Results or Outcomes : These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Synthesis of Aniline Derivatives
- Application Summary : 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline, a compound structurally similar to the one you mentioned, can be used in the synthesis of aniline derivatives .
- Methods of Application : The specific methods of application would depend on the desired aniline derivative .
- Results or Outcomes : Aniline derivatives have a wide range of applications, including dyes, pharmaceuticals, and polymers .
Ligand for Various Coupling Reactions
- Application Summary : Tris(4-methoxy-3,5-dimethylphenyl)phosphine, a compound similar to the one you mentioned, is used as a ligand in various coupling reactions .
- Methods of Application : This compound can be used in Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
- Results or Outcomes : These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Preparation of Tertiary Phosphines
- Application Summary : The synthesis and reactions of tertiary phosphines, containing only P–C bonds, are crucial in the preparation of new phosphines .
- Methods of Application : The specific methods of application would depend on the desired phosphine derivative .
- Results or Outcomes : Tertiary phosphines have a wide range of applications, including as ligands in metal-catalyzed reactions .
Safety And Hazards
As with any chemical compound, handling “3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene” would require appropriate safety measures. These might include wearing protective clothing and eye protection, and ensuring good ventilation. However, without specific safety data for this compound, it’s difficult to comment on its potential hazards.
Orientations Futures
The study of “3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene” could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in materials science, medicinal chemistry, or synthetic chemistry, among others.
Please note that this analysis is quite general due to the lack of specific information on “3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene”. For a more detailed and accurate analysis, experimental data and peer-reviewed research would be needed.
Propriétés
IUPAC Name |
2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKAPIQETROJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498162 | |
| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene | |
CAS RN |
53483-16-2 | |
| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



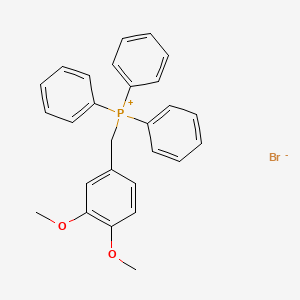
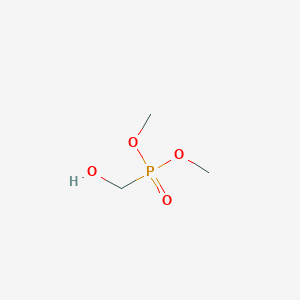
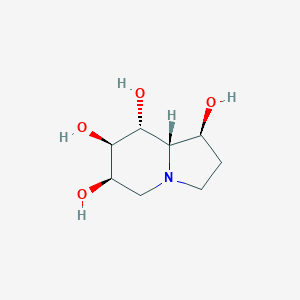
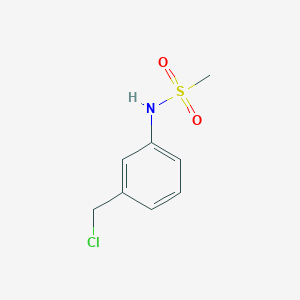

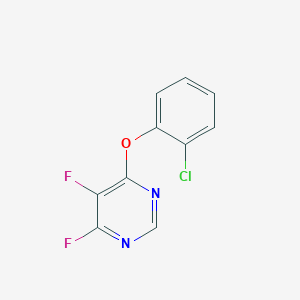
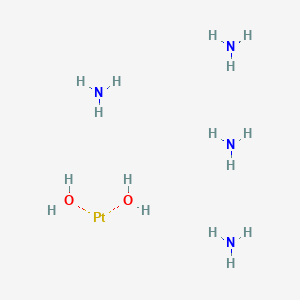
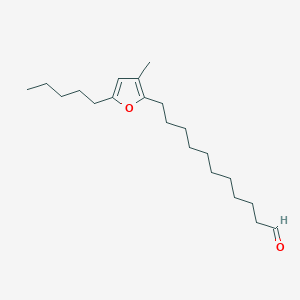
![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)
